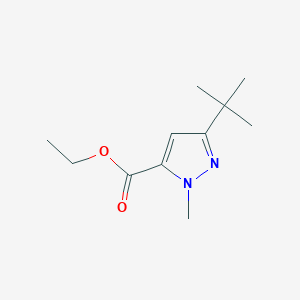

ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-tert-butyl-2-methylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-6-15-10(14)8-7-9(11(2,3)4)12-13(8)5/h7H,6H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOHRMJIHAFFBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384064 |

Source

|

| Record name | Ethyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133261-10-6 |

Source

|

| Record name | Ethyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate

This guide provides a comprehensive overview and detailed protocol for the synthesis of ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate, a substituted pyrazole of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just a procedural outline but also a deep dive into the chemical principles and strategic considerations underpinning the synthetic route.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Their prevalence is due to their ability to engage in various biological interactions, acting as bioisosteres for other functional groups and participating in hydrogen bonding. The specific substitution pattern on the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate, with its characteristic tert-butyl, methyl, and ethyl carboxylate groups, presents a valuable building block for the synthesis of more complex bioactive molecules.

Strategic Approach: The Knorr Pyrazole Synthesis

The most logical and widely adopted method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For our target molecule, this translates to the reaction between ethyl 4,4-dimethyl-3-oxopentanoate (commonly known as ethyl pivaloylacetate) and methylhydrazine. This approach is favored for its reliability, generally good yields, and the ready availability of the starting materials.

The Challenge of Regioselectivity

A critical consideration in the synthesis of asymmetrically substituted pyrazoles from unsymmetrical 1,3-dicarbonyls and substituted hydrazines is regioselectivity. The reaction of ethyl pivaloylacetate with methylhydrazine can, in principle, yield two regioisomers: the desired ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate and the isomeric ethyl 5-(tert-butyl)-1-methyl-1H-pyrazole-3-carboxylate.

The regiochemical outcome is dictated by the initial nucleophilic attack of one of the hydrazine nitrogens on one of the carbonyl groups of the β-ketoester, followed by cyclization and dehydration. In the case of methylhydrazine, the nitrogen atom bearing the methyl group is generally more nucleophilic. However, steric hindrance from the bulky tert-butyl group on the adjacent carbonyl in ethyl pivaloylacetate will play a significant role. The interplay of these electronic and steric factors will determine the final product ratio. It is generally observed that the more nucleophilic nitrogen of methylhydrazine preferentially attacks the less sterically hindered carbonyl group, which in this case is the ester carbonyl. However, the subsequent cyclization and dehydration steps can lead to the thermodynamically more stable product. For the synthesis of 1,3,5-trisubstituted pyrazoles, controlling the regioselectivity is a key aspect of the process.

Synthetic Workflow Overview

The overall synthetic strategy is a one-pot reaction that can be visualized as a three-step sequence: nucleophilic attack, cyclization, and dehydration.

Caption: Synthetic workflow for the formation of the pyrazole ring.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure derived from established methodologies for analogous pyrazole syntheses.

Materials and Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier Example |

| Ethyl 4,4-dimethyl-3-oxopentanoate | C9H16O3 | 172.22 | 6291-53-8 | Sigma-Aldrich |

| Methylhydrazine | CH6N2 | 46.07 | 60-34-4 | Sigma-Aldrich |

| Ethanol (anhydrous) | C2H5OH | 46.07 | 64-17-5 | Fisher Scientific |

| Acetic Acid (glacial) | C2H4O2 | 60.05 | 64-19-7 | VWR |

| Saturated Sodium Bicarbonate Solution | NaHCO3 | 84.01 | 144-55-8 | - |

| Ethyl Acetate | C4H8O2 | 88.11 | 141-78-6 | Fisher Scientific |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | 7487-88-9 | Sigma-Aldrich |

| Silica Gel (for column chromatography) | SiO2 | 60.08 | 7631-86-9 | Sorbent Technologies |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4,4-dimethyl-3-oxopentanoate (17.22 g, 100 mmol) in 100 mL of anhydrous ethanol.

-

Addition of Catalyst: Add a catalytic amount of glacial acetic acid (0.5 mL) to the solution. The acid catalyst facilitates the condensation reaction.

-

Addition of Methylhydrazine: While stirring at room temperature, slowly add methylhydrazine (4.61 g, 100 mmol) dropwise to the reaction mixture. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

-

Work-up:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in 100 mL of ethyl acetate.

-

Transfer the solution to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the acetic acid, followed by 50 mL of brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The exact ratio should be determined by TLC analysis of the crude product. The desired product is expected to be a colorless to pale yellow oil.

-

Mechanistic Insights

The formation of the pyrazole ring proceeds through a well-established mechanism.

Caption: Key steps in the Knorr pyrazole synthesis mechanism.

Characterization of the Final Product

A thorough characterization of the synthesized ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate is essential to confirm its identity and purity.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | tert-Butyl group: A sharp singlet around δ 1.3 ppm (9H). Ethyl group (ester): A quartet around δ 4.3 ppm (2H, -OCH₂-) and a triplet around δ 1.3 ppm (3H, -CH₃). N-Methyl group: A sharp singlet around δ 3.9 ppm (3H). Pyrazole ring proton: A singlet around δ 6.5 ppm (1H, C4-H). |

| ¹³C NMR | tert-Butyl group: A quaternary carbon around δ 32 ppm and methyl carbons around δ 30 ppm. Ethyl group (ester): A methylene carbon (-OCH₂-) around δ 60 ppm and a methyl carbon (-CH₃) around δ 14 ppm. N-Methyl group: A carbon around δ 37 ppm. Pyrazole ring carbons: C3 around δ 160 ppm, C4 around δ 105 ppm, and C5 around δ 140 ppm. Carbonyl carbon: Around δ 162 ppm. |

| IR | C=O stretch (ester): A strong absorption band around 1720 cm⁻¹. C=N and C=C stretches (pyrazole ring): Absorptions in the range of 1600-1450 cm⁻¹. C-H stretches: Absorptions around 2960 cm⁻¹ (aliphatic). |

| Mass Spec. | (ESI+) : Expected [M+H]⁺ peak at m/z = 225.16. |

Note: The exact chemical shifts may vary depending on the solvent and the specific instrument used. The provided values are estimations based on analogous structures.[1][2]

Conclusion

The synthesis of ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate via the Knorr pyrazole synthesis is a reliable and efficient method. By carefully controlling the reaction conditions and employing standard purification techniques, this valuable building block can be obtained in good yield and high purity. The key to a successful synthesis lies in understanding the underlying principles of the reaction mechanism, particularly the factors governing regioselectivity. This guide provides the necessary theoretical background and a detailed, practical protocol to enable researchers to successfully synthesize this important compound for their drug discovery and development endeavors.

References

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link].

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. Available at: [Link].

Sources

An In-depth Technical Guide to Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate

CAS Number: 133261-10-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate, a key heterocyclic building block in modern medicinal and agrochemical research. This document delves into its synthesis, physicochemical properties, spectroscopic profile, and its role as a versatile intermediate in the development of novel bioactive molecules.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of a vast array of biologically active compounds.[1][2] Its structural versatility and ability to participate in various intermolecular interactions have made it a privileged scaffold in drug discovery and crop protection.[3] Pyrazole-containing molecules have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3] The title compound, ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate, is a strategically substituted pyrazole ester that serves as a valuable synthon for the elaboration into more complex and potent chemical entities.

Synthesis and Mechanism: The Knorr Pyrazole Synthesis

The most direct and widely employed method for the synthesis of substituted pyrazoles is the Knorr pyrazole synthesis, a robust condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4][5] For the preparation of ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate, the key precursors are ethyl 4,4-dimethyl-3-oxopentanoate (also known as ethyl pivaloylacetate) and methylhydrazine.[6]

The reaction proceeds via an acid-catalyzed mechanism. Initially, the more nucleophilic nitrogen of methylhydrazine attacks the more electrophilic ketone carbonyl of the β-keto ester, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom onto the ester carbonyl, followed by dehydration to yield the stable aromatic pyrazole ring.[5]

The regioselectivity of the reaction, which determines the position of the substituents on the pyrazole ring, is a critical aspect. In the case of an unsymmetrical β-keto ester like ethyl 4,4-dimethyl-3-oxopentanoate, the initial nucleophilic attack of methylhydrazine is sterically and electronically directed. The bulky tert-butyl group adjacent to one carbonyl influences the approach of the nucleophile, leading to a preferential attack at the other carbonyl and resulting in the desired 3-(tert-butyl)-5-carboxylate substitution pattern.

Detailed Experimental Protocol

This protocol outlines a representative procedure for the laboratory-scale synthesis of ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate.

Materials:

-

Ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq)

-

Methylhydrazine (1.0 eq)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Water

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

To a solution of ethyl 4,4-dimethyl-3-oxopentanoate in absolute ethanol, add a catalytic amount of glacial acetic acid.

-

Slowly add methylhydrazine to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).[6]

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate.

Synthesis Workflow Diagram

Caption: Knorr pyrazole synthesis workflow for the target molecule.

Physicochemical and Spectroscopic Characterization

The following table summarizes the key physicochemical properties of ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate.

| Property | Value |

| CAS Number | 133261-10-6 |

| Molecular Formula | C₁₁H₁₈N₂O₂ |

| Molecular Weight | 210.27 g/mol |

| Appearance | Pale yellow liquid |

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | s | 1H | H-4 (pyrazole ring) |

| ~4.3 | q | 2H | -OCH₂ CH₃ |

| ~3.9 | s | 3H | N-CH₃ |

| ~1.3 | s | 9H | -C(CH₃ )₃ |

| ~1.3 | t | 3H | -OCH₂CH₃ |

-

Justification: The proton at the C-4 position of the pyrazole ring is expected to appear as a singlet in the aromatic region, typically around δ 6.8 ppm. The N-methyl group will be a sharp singlet at approximately δ 3.9 ppm. The tert-butyl group will present as a singlet integrating to nine protons around δ 1.3 ppm. The ethyl ester protons will show a characteristic quartet for the methylene group (~δ 4.3 ppm) and a triplet for the methyl group (~δ 1.3 ppm).

¹³C NMR (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C =O (ester) |

| ~159 | C -3 (pyrazole ring) |

| ~140 | C -5 (pyrazole ring) |

| ~108 | C -4 (pyrazole ring) |

| ~61 | -OCH₂ CH₃ |

| ~38 | N-CH₃ |

| ~32 | -C (CH₃)₃ |

| ~30 | -C(CH₃ )₃ |

| ~14 | -OCH₂CH₃ |

-

Justification: The carbonyl carbon of the ester will be the most downfield signal. The quaternary carbons of the pyrazole ring (C-3 and C-5) will appear at distinct chemical shifts, with the carbon attached to the tert-butyl group (C-3) being significantly downfield. The C-4 carbon, being a methine in the aromatic ring, will have a characteristic chemical shift around δ 108 ppm. The carbons of the ethyl and tert-butyl groups will appear in the aliphatic region at their expected chemical shifts.[8]

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~2960 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1580 | C=N stretch (pyrazole ring) |

| ~1250 | C-O stretch (ester) |

-

Justification: The IR spectrum will be dominated by a strong absorption band for the ester carbonyl stretch. Aliphatic C-H stretching vibrations will be prominent in the 2960 cm⁻¹ region. Characteristic C=N stretching of the pyrazole ring is also expected.

Mass Spectrometry (Electron Ionization - EI):

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 210. Key fragmentation pathways for pyrazole esters typically involve the loss of the alkoxy group from the ester, loss of the entire ester group, and fragmentation of the alkyl substituents on the pyrazole ring.

-

Expected Fragments:

-

m/z = 181: [M - C₂H₅]⁺

-

m/z = 165: [M - OC₂H₅]⁺

-

m/z = 137: [M - COOC₂H₅]⁺

-

m/z = 153: [M - C₄H₉]⁺ (loss of tert-butyl)

-

Applications in Research and Development

Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate is a valuable intermediate in the synthesis of a variety of bioactive molecules, particularly in the agrochemical and pharmaceutical industries.[6][9]

Agrochemicals

A primary application of this compound is in the synthesis of pyrazole carboxamide fungicides and insecticides.[6][9] The ester functionality can be readily converted to an amide through reaction with a desired amine. This allows for the introduction of diverse structural motifs, enabling the fine-tuning of the biological activity and spectrum of the final product. The 3-tert-butyl substitution is a common feature in several commercial agrochemicals, contributing to their efficacy.

Pharmaceuticals

In drug discovery, the pyrazole scaffold is a well-established pharmacophore.[1][2] Pyrazole carboxylic acid derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory, antibacterial, and antifungal agents.[2][10] Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate provides a versatile starting point for the synthesis of libraries of novel pyrazole-based compounds for biological screening. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate a diverse set of derivatives for structure-activity relationship (SAR) studies.

Conclusion

Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate is a key heterocyclic building block with significant potential in the development of new agrochemicals and pharmaceuticals. Its synthesis via the reliable Knorr pyrazole reaction is well-understood, and its chemical structure offers multiple avenues for further functionalization. This technical guide provides a solid foundation for researchers and scientists working with this versatile compound, enabling its effective utilization in the pursuit of novel and impactful chemical entities.

References

-

Bruno, G., et al. (2012). Synthesis and pharmacological activity of pyrazole-4-carboxylates. Journal of Saudi Chemical Society.[1]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). Source not specified in search results.[2]

-

Application Notes: The Role of Ethyl Pivaloylacetate in Agrochemical Synthesis. (2025). Benchchem.[6]

-

Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). (2021). Semantic Scholar.[7]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). MDPI.[8]

-

Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). PubMed.[9]

-

Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). PubMed.[10]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2023). MDPI.[3]

-

Knorr Pyrazole Synthesis. (n.d.). Source not specified in search results.[4]

-

Application Notes and Protocols for Knorr Pyrazole Synthesis. (2025). Benchchem.[5]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate

An In-Depth Technical Guide to Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate

Executive Summary

This document provides a comprehensive technical overview of ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazole core is a privileged scaffold, appearing in numerous FDA-approved drugs, and this particular derivative offers a unique combination of features: a bulky tert-butyl group for modulating steric interactions and lipophilicity, a fixed N-methyl substitution to prevent tautomerism and direct substitution patterns, and a versatile ethyl carboxylate functional group that serves as a prime handle for synthetic elaboration. This guide details the compound's physicochemical properties, outlines robust protocols for its synthesis and characterization, explores its chemical reactivity for library development, and provides essential safety and handling information. The insights herein are designed to empower scientists to effectively utilize this valuable building block in the pursuit of novel therapeutic agents.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have led to its incorporation into a wide array of successful drugs, including the blockbuster PDE5 inhibitor Sildenafil and the anticoagulant Apixaban.[1]

Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 133261-10-6) emerges as a particularly strategic starting material. Its structure is engineered for utility:

-

The 3-tert-Butyl Group: This large, lipophilic group provides significant steric bulk, which can be exploited to achieve selective binding to biological targets by probing specific hydrophobic pockets.

-

The 1-Methyl Group: N-methylation of the pyrazole ring prevents tautomerization, locking the molecule into a single, predictable isomeric form. This is critical for consistent structure-activity relationship (SAR) studies.

-

The 5-Ethyl Carboxylate Group: This ester functionality is the primary site for chemical modification. It can be readily converted into a wide range of other functional groups, most commonly amides, allowing for the rapid generation of diverse compound libraries for biological screening.[3]

Physicochemical Properties

A summary of the key physical and chemical properties is provided below. It is important to note that while some data is readily available from commercial suppliers, other parameters are inferred from structurally related pyrazole carboxylates due to a lack of specific experimental data in peer-reviewed literature.

| Property | Value | Source / Comment |

| IUPAC Name | Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate | --- |

| CAS Number | 133261-10-6 | [4] |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [5][6] |

| Molecular Weight | 210.27 g/mol | Calculated (PubChem CID: 2799344)[5] |

| Appearance | White to pale yellow solid | Inferred from similar compounds[7][8] |

| Purity | ≥98% | Commercially available specification[5][6] |

| Melting Point | Not explicitly reported | Related compounds melt in the 77-87°C range[7][9] |

| Boiling Point | Not reported | Expected to be >200°C at atmospheric pressure |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, DCM, DMF. Poorly soluble in water. | Inferred from structure (ester, heterocycle) |

Synthesis and Mechanistic Considerations

The construction of the substituted pyrazole ring is most efficiently achieved via the Knorr pyrazole synthesis, a classic and reliable cyclocondensation reaction. The logical pathway involves the reaction of a β-ketoester with a substituted hydrazine.

Proposed Synthetic Pathway: The reaction of ethyl pivaloylacetate (a β-ketoester bearing the required tert-butyl group) with methylhydrazine provides a direct route to the two regioisomers of the pyrazole product. The desired 1,5-disubstituted product, ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate, is typically the major isomer formed under neutral or acidic conditions due to the initial condensation occurring at the more reactive ketone carbonyl.

Experimental Protocol: Synthesis

-

Rationale: This protocol utilizes a standard reflux condition in ethanol, which serves as an effective solvent for both reactants and facilitates the condensation and subsequent dehydration/cyclization steps.

-

To a round-bottom flask equipped with a reflux condenser, add ethyl pivaloylacetate (1.0 eq) and ethanol (5 mL per mmol of ketoester).

-

Begin stirring the solution and add methylhydrazine (1.1 eq) dropwise. An exotherm may be observed.

-

Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the title compound.

Spectroscopic and Analytical Characterization

Establishing the identity and purity of the synthesized compound is paramount. The following spectroscopic data are predicted based on the known structure and data from analogous compounds.[1][2][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~6.5 ppm (s, 1H): A sharp singlet corresponding to the proton at the C4 position of the pyrazole ring.

-

δ ~4.3 ppm (q, J = 7.1 Hz, 2H): A quartet for the methylene (-CH₂-) protons of the ethyl ester.

-

δ ~4.1 ppm (s, 3H): A singlet for the N-methyl (-NCH₃) protons.

-

δ ~1.35 ppm (t, J = 7.1 Hz, 3H): A triplet for the terminal methyl (-CH₃) protons of the ethyl ester.

-

δ ~1.30 ppm (s, 9H): A prominent singlet for the nine equivalent protons of the tert-butyl group.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~162 ppm: Quaternary carbon (C3) attached to the tert-butyl group.

-

δ ~160 ppm: Carbonyl carbon (C=O) of the ethyl ester.

-

δ ~140 ppm: Quaternary carbon (C5) of the pyrazole ring.

-

δ ~105 ppm: Methine carbon (C4) of the pyrazole ring.[2]

-

δ ~61 ppm: Methylene carbon (-CH₂-) of the ethyl ester.

-

δ ~39 ppm: N-methyl carbon (-NCH₃).

-

δ ~32 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~30 ppm: Methyl carbons of the tert-butyl group.

-

δ ~14 ppm: Methyl carbon (-CH₃) of the ethyl ester.

-

Mass Spectrometry (MS)

-

Method: Electrospray Ionization (ESI), positive mode.

-

Expected Ion: [M+H]⁺ = 211.15 m/z.

Infrared (IR) Spectroscopy

-

Key Absorptions (cm⁻¹):

-

~2970 cm⁻¹: C-H stretching (aliphatic).

-

~1725 cm⁻¹: Strong C=O stretching of the ester.

-

~1550 cm⁻¹: C=N/C=C stretching from the pyrazole ring.

-

Chemical Reactivity and Derivatization Potential

The true value of this compound for drug development lies in its capacity for straightforward chemical modification at the C5 ester position.

Saponification to the Carboxylic Acid

The ester can be easily hydrolyzed to the corresponding carboxylic acid, which is a crucial intermediate for amide coupling reactions.

-

Protocol:

-

Dissolve ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF/water (3:1).

-

Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH ~3 with 1M HCl.

-

Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

-

Amide Coupling

The resulting carboxylic acid is an ideal substrate for forming a diverse library of amides, which are prevalent structures in pharmaceuticals.

-

Rationale: Carboxylic acids are not reactive enough to form amides directly with amines. A coupling agent, such as HATU, is used to activate the acid by forming a highly reactive intermediate that is readily displaced by the amine nucleophile.

-

Protocol:

-

Dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent like DMF.

-

Add the desired primary or secondary amine (1.1 eq).

-

Add a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

-

Stir the reaction at room temperature for 12-18 hours.

-

Perform an aqueous workup and purify by chromatography or crystallization to obtain the target amide.

-

Safety, Handling, and Storage

While no specific safety data sheet (SDS) exists for this exact compound, data from structurally similar pyrazole derivatives should be used to guide handling procedures.[11][12][13]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Wear appropriate protective eyeglasses or chemical safety goggles.[11]

-

Wear protective gloves (e.g., nitrile rubber).

-

Wear a laboratory coat.

-

-

Handling:

-

Storage:

Conclusion and Future Outlook

Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate is more than a simple chemical; it is a well-designed molecular tool for drug discovery. Its defined stereochemistry, sterically influential tert-butyl group, and synthetically versatile ester handle provide an excellent platform for the systematic exploration of chemical space. Researchers and drug development professionals can leverage this building block to rapidly generate novel libraries of pyrazole-based compounds, accelerating the identification of new leads for a wide range of therapeutic targets. Its utility in both medicinal and agricultural chemistry underscores its importance as a valuable scaffold for future innovation.[3]

References

-

PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. [Link]

-

Žukauskaitė, A., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. (2018). National Institutes of Health. [Link]

-

Becerra, D., et al. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Molbank. (2021). Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Becerra-Castillo/9906d4e1742416b22596c00d5f479427b2a59f5f]([Link]

- Google Patents.

-

SpectraBase. ethyl 3-[(2-butylanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate - 1H NMR Spectrum. [Link]

-

BioOrganics. Ethyl 3-(tert-butyl)-1-methyl-1h-pyrazole-5-carboxylate. [Link]

-

Castillo, J. C., et al. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. (2023). MDPI. [Link]

-

PubChem. tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Becerra, D., et al. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Molbank. (2021). MDPI. [Link]

- Google Patents. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)

-

Kappe, C. O., et al. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank. (2001). MDPI. [Link]

- Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. ETHYL 3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE | 133261-10-6 [chemicalbook.com]

- 5. labsolu.ca [labsolu.ca]

- 6. BioOrganics [bioorganics.biz]

- 7. Ethyl 3-methyl-1H-pyrazole-5-carboxylate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethyl 3-methyl-1H-pyrazole-5-carboxylate | 4027-57-0 [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Ethyl pyrazole-3-carboxylate - Safety Data Sheet [chemicalbook.com]

The Architectural Blueprint of Substituted 1H-Pyrazole Derivatives: An In-depth Technical Guide to Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1H-pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its remarkable versatility and wide spectrum of biological activities.[1][2] From potent anti-inflammatory agents like Celecoxib to innovative anti-cancer and antimicrobial compounds, the therapeutic potential of pyrazole derivatives is vast.[2][3] However, the macroscopic properties and biological efficacy of these compounds are intrinsically linked to their three-dimensional architecture at the atomic level. Understanding the crystal structure of substituted 1H-pyrazole derivatives is, therefore, not merely an academic exercise but a critical step in the rational design of novel therapeutics and functional materials. This guide provides a comprehensive exploration of the synthesis, crystallographic analysis, and structural intricacies of these fascinating heterocyclic compounds, offering field-proven insights for researchers dedicated to unlocking their full potential.

The Genesis of Form: Synthesis of Substituted 1H-Pyrazole Derivatives

The journey to elucidating the crystal structure of a 1H-pyrazole derivative begins with its synthesis. The choice of synthetic route is paramount as it dictates the nature and position of substituents, which in turn profoundly influence the molecule's electronic properties, conformation, and ultimately, its crystal packing.

Foundational Synthetic Strategies: The [3+2] Cyclocondensation

The most prevalent and versatile method for constructing the pyrazole ring is the [3+2] cyclocondensation reaction.[4] This approach involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.

Causality Behind Experimental Choices: The selection of the 1,3-dicarbonyl compound and the hydrazine derivative is a strategic decision. The substituents on these precursors directly translate to the final pyrazole structure. For instance, using a substituted phenylhydrazine will introduce a phenyl group at the N1 position of the pyrazole ring. The reaction conditions, such as the choice of solvent and catalyst (e.g., acid or base), can significantly impact the reaction rate and, crucially, the regioselectivity of the final product.[4][5]

A persistent challenge in the synthesis of asymmetrically substituted pyrazoles is the formation of a mixture of regioisomers.[4] The use of specific catalysts or pre-functionalized starting materials can steer the reaction towards the desired isomer, a critical consideration for structure-activity relationship (SAR) studies. For example, a regiocontrolled methodology has been developed using trichloromethyl enones, where the choice between arylhydrazine hydrochlorides and free hydrazines dictates the formation of either the 1,3- or 1,5-regioisomer, respectively.[4]

Alternative Synthetic Pathways

While the Knorr synthesis and related [3+2] cycloadditions are workhorses in pyrazole synthesis, other methods offer unique advantages for accessing specific substitution patterns. These include the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes and multicomponent reactions that allow for the construction of complex pyrazole derivatives in a single step.[1][6]

Unveiling the Solid-State Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the three-dimensional structure of a molecule.[6][7] This powerful technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering invaluable insights into the conformation and intermolecular interactions of substituted 1H-pyrazole derivatives.

The SC-XRD Experimental Workflow: A Self-Validating Protocol

The successful determination of a crystal structure hinges on a meticulous and systematic experimental approach. Each step in the workflow is designed to ensure the quality and reliability of the final structural model.

Step 1: Crystal Growth and Selection

-

Objective: To obtain a single crystal of suitable size and quality for diffraction.

-

Methodology: Slow evaporation of a saturated solution is the most common technique. The choice of solvent is critical and often requires screening of various solvents or solvent mixtures. The ideal crystal should be well-formed, transparent, and free of cracks or other defects.

-

Causality: A high-quality single crystal will diffract X-rays uniformly, leading to a high-resolution dataset and a more accurate final structure.

Step 2: Crystal Mounting and Data Collection

-

Objective: To mount the crystal and collect diffraction data.

-

Methodology: A suitable crystal is selected under a polarizing microscope and mounted on a goniometer head.[7] The mounted crystal is then placed in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations.[7] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[7]

-

Causality: Cryo-cooling the crystal enhances the quality of the diffraction data by reducing atomic thermal motion, leading to sharper diffraction spots and a more precise determination of atomic positions.

Step 3: Structure Solution and Refinement

-

Objective: To solve the phase problem and refine the atomic model.

-

Methodology: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.[7] This model is subsequently refined by full-matrix least-squares procedures, minimizing the difference between the observed and calculated structure factors.[7]

-

Causality: The refinement process iteratively improves the atomic coordinates, displacement parameters, and other structural parameters until the model accurately represents the experimental data. The quality of the final model is assessed using various crystallographic R-factors.

Step 4: Data Analysis and Visualization

-

Objective: To analyze the final structure and identify key structural features.

-

Methodology: The refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.[7] This data is then analyzed to understand the molecular conformation, crystal packing, and any non-covalent interactions that stabilize the crystal lattice.

-

Causality: A thorough analysis of the crystal structure provides the foundation for understanding the structure-property relationships of the pyrazole derivative.

Caption: A generalized workflow for the determination of the crystal structure of substituted 1H-pyrazole derivatives.

The Influence of Substituents on Crystal Packing and Intermolecular Interactions

The nature and position of substituents on the 1H-pyrazole ring are the primary determinants of the crystal packing and the types of intermolecular interactions that stabilize the crystal lattice. These non-covalent interactions, though weak individually, collectively govern the physical properties of the solid, including melting point, solubility, and bioavailability.

Hydrogen Bonding: The Master Architect

The presence of a pyrrole-like NH group in the pyrazole ring makes it an excellent hydrogen bond donor, while the pyridine-like nitrogen atom acts as a hydrogen bond acceptor.[8][9] This inherent capability for hydrogen bonding often leads to the formation of predictable supramolecular motifs, such as dimers, trimers, tetramers, and catemers.[9][10]

The introduction of substituents with hydrogen bonding capabilities, such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups, can lead to the formation of extensive and complex hydrogen-bonded networks.[11] For instance, in the crystal structure of 4-(2-(ethoxymethyl)phenyl)-1H-pyrazol-3-ol, strong O-H···N and N-H···O hydrogen bonds play a dominant role in the crystal packing.[11]

Caption: Common hydrogen bonding motifs observed in the crystal structures of 1H-pyrazole derivatives.

Other Non-Covalent Interactions

Beyond hydrogen bonding, other weaker interactions also contribute significantly to the overall stability of the crystal lattice:

-

π-π Stacking: The aromatic pyrazole ring and any aryl substituents can participate in π-π stacking interactions. The geometry of these interactions (e.g., face-to-face or edge-to-face) is influenced by the electronic nature of the substituents.

-

C-H···π Interactions: These interactions involve a C-H bond acting as a weak hydrogen bond donor and an aromatic ring as the acceptor.[12]

-

Halogen Bonding: The presence of halogen substituents (F, Cl, Br, I) can introduce halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophilic site.

The interplay of these various intermolecular forces results in a unique three-dimensional packing arrangement for each substituted 1H-pyrazole derivative. A comprehensive analysis of these interactions is crucial for understanding and predicting the solid-state properties of these compounds.

Quantitative Analysis of Intermolecular Interactions

Computational tools such as Hirshfeld surface analysis can be employed to quantitatively and qualitatively analyze the intermolecular interactions within a crystal structure.[13][14][15] This method provides a visual representation of the close contacts between molecules and can be used to partition the crystal space into regions corresponding to individual molecules.

Spectroscopic Characterization: Corroborating the Crystal Structure

While SC-XRD provides the definitive solid-state structure, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for characterizing the molecule in solution and confirming its chemical identity.[6][15][16][17][18]

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of each atom in the molecule, confirming the connectivity and substitution pattern.[6][18] IR Spectroscopy: Identifies the functional groups present in the molecule through their characteristic vibrational frequencies.[18] Mass Spectrometry: Determines the molecular weight of the compound, confirming its elemental composition.[6]

The spectroscopic data should be in complete agreement with the structure determined by SC-XRD. Any discrepancies may indicate the presence of polymorphism or differences between the solid-state and solution-state conformations.

Conclusion: From Crystal Structure to Function

The study of the crystal structure of substituted 1H-pyrazole derivatives is a multifaceted endeavor that bridges synthetic chemistry, crystallography, and computational analysis. A thorough understanding of the three-dimensional architecture of these molecules is fundamental to elucidating their structure-activity relationships and rationally designing new compounds with enhanced therapeutic efficacy or desired material properties. The insights gained from crystallographic studies, when integrated with biological and computational data, pave the way for the development of next-generation pyrazole-based drugs and functional materials.

References

-

Al-Zahrani, F. M., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(9), 2139. [Link]

-

Lv, K., et al. (2017). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 22(1), 104. [Link]

-

El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6542. [Link]

-

de la Rosa, J. C., et al. (2020). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 85(15), 9895–9907. [Link]

-

Gouda, M. A., et al. (2019). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 24(18), 3274. [Link]

-

Costa, M. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 27. [Link]

-

Kumar, A., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(18), 11285–11301. [Link]

-

Naveen, S., et al. (2018). Four bromo-substituted pyrazoline and isoxazolinone spiro derivatives. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1493–1501. [Link]

-

Shukla, R., et al. (2017). Quantitative Analysis of Intermolecular Interactions in the Crystal Structure of 4-(2-(ethoxymethyl)phenyl)-1Hpyrazol- 3-ol. Structural Chemistry & Crystallography Communication, 3(1). [Link]

-

Al-Majid, A. M., et al. (2020). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Journal of Chemistry, 2020, 1–11. [Link]

-

El-Gazzar, A. B. A., et al. (2020). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 25(18), 4241. [Link]

-

ResearchGate. (n.d.). Characterization data for new pyrazole derivatives. [Link]

-

Al-Omary, F. A. M., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. Scientific Reports, 13(1), 11394. [Link]

-

Akkurt, M., et al. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Journal of Molecular Structure, 1252, 132149. [Link]

-

ResearchGate. (n.d.). Crystal packing of (A) 1n and (B) 1o showing the intermolecular hydrogen bonding involving pryazole N/NH and of pyran NH2. [Link]

-

Roy, S., et al. (2021). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 45(1), 187–198. [Link]

-

ResearchGate. (n.d.). X-ray crystallographic comparison of pyrazole subsidiaries. [Link]

-

Calzado, C. J., et al. (2017). Effects of the substituents of pyrazole/thiazine ligands on the magnetic properties of chloro-bridged Cu(II) complexes. Dalton Transactions, 46(30), 10008–10019. [Link]

-

Ahmed, B. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1106. [Link]

-

Bouabdallah, I., et al. (2017). Substituent Effects in 3,3' Bipyrazole Derivatives. X-ray Crystal Structures, Molecular Properties and DFT Analysis. Acta Chimica Slovenica, 64(1), 1–10. [Link]

-

Madalambika, T.N., et al. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 143497. [Link]

-

Limban, C., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5693. [Link]

-

ResearchGate. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

Sources

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. structural-crystallography.imedpub.com [structural-crystallography.imedpub.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Characterization of Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. The precise characterization of novel pyrazole derivatives is paramount for advancing drug discovery and development. This guide provides an in-depth technical overview of the spectroscopic data (NMR, IR, and MS) for a key derivative, ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate. As a Senior Application Scientist, my objective is to present not just the data, but the underlying scientific rationale, enabling researchers to confidently synthesize, identify, and utilize this compound in their work. This document is structured to offer a holistic understanding, from synthesis to detailed spectral interpretation, grounded in established chemical principles.

Synthesis and Structural Elucidation Workflow

The journey to characterizing a novel compound begins with its synthesis and subsequent purification, followed by a multi-pronged analytical approach to confirm its structure and purity. The workflow for ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate is outlined below.

Caption: Workflow for the synthesis and spectroscopic characterization of the target pyrazole.

Proposed Synthesis of Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate

Experimental Protocol

Step 1: Synthesis of Ethyl 4,4-dimethyl-3-oxopentanoate (β-ketoester precursor)

-

To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl pivaloylacetate.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a suitable methylating agent, such as methyl iodide, dropwise while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by carefully adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketoester.

-

Purify the crude product by vacuum distillation.

Step 2: Cyclization to form Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate

-

Dissolve the purified ethyl 4,4-dimethyl-3-oxopentanoate in a suitable solvent, such as ethanol or acetic acid.

-

Add a stoichiometric equivalent of methylhydrazine to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude pyrazole product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for the target compound, providing a basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For the target compound, both ¹H and ¹³C NMR spectra are essential for unambiguous structural confirmation.

Protocol for NMR Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2][3]

-

Ensure the sample is fully dissolved; if any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[4]

-

Cap the NMR tube and carefully place it in the NMR spectrometer.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.5 - 6.7 | Singlet | 1H | Pyrazole H-4 |

| ~ 4.3 - 4.4 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~ 4.0 - 4.1 | Singlet | 3H | N-CH₃ |

| ~ 1.3 - 1.4 | Triplet | 3H | -O-CH₂-CH₃ |

| ~ 1.3 | Singlet | 9H | -C(CH₃ )₃ (tert-butyl) |

Rationale for ¹H NMR Assignments:

-

Pyrazole H-4: The lone proton on the pyrazole ring is expected to appear as a singlet in the aromatic region, typically between 6.0 and 7.0 ppm.

-

Ethyl Ester Group: The methylene protons (-O-CH₂ -CH₃) will appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-O-CH₂-CH₃ ) will appear as a triplet.

-

N-Methyl Group: The methyl group attached to the nitrogen atom of the pyrazole ring will be a singlet, as there are no adjacent protons to couple with.

-

tert-Butyl Group: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 162 - 164 | C =O (Ester carbonyl) |

| ~ 158 - 160 | Pyrazole C -3 (attached to t-Bu) |

| ~ 140 - 142 | Pyrazole C -5 (attached to ester) |

| ~ 105 - 107 | Pyrazole C -4 |

| ~ 60 - 62 | -O-CH₂ -CH₃ |

| ~ 38 - 40 | N-CH₃ |

| ~ 32 - 34 | -C (CH₃)₃ (quaternary) |

| ~ 30 - 32 | -C(CH₃ )₃ (methyls) |

| ~ 14 - 15 | -O-CH₂-CH₃ |

Rationale for ¹³C NMR Assignments:

-

Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal.

-

Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents. The carbon attached to the electron-donating tert-butyl group (C-3) will be downfield, as will the carbon attached to the ester group (C-5). The C-4 carbon will be the most upfield of the ring carbons.

-

Alkyl Carbons: The chemical shifts of the ethyl, N-methyl, and tert-butyl carbons are in their expected aliphatic regions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol for IR Spectrum Acquisition (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) of the IR spectrometer are clean and dry.

-

Place a small drop of the purified liquid sample onto one salt plate.

-

Carefully place the second salt plate on top to create a thin film of the liquid between the plates.[5]

-

Mount the plates in the spectrometer and acquire the spectrum.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2970 - 2870 | Strong | C-H stretching (aliphatic) |

| ~ 1720 - 1700 | Strong | C=O stretching (ester carbonyl) |

| ~ 1550 - 1530 | Medium | C=N and C=C stretching (pyrazole ring) |

| ~ 1250 - 1200 | Strong | C-O stretching (ester) |

Rationale for IR Assignments:

-

C-H Stretching: The strong absorptions in this region are characteristic of the C-H bonds in the tert-butyl, ethyl, and N-methyl groups.

-

C=O Stretching: A strong, sharp peak in this region is a definitive indicator of the ester carbonyl group.[6]

-

Pyrazole Ring Stretching: The absorptions in this region are characteristic of the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrazole ring.

-

C-O Stretching: The strong absorption in this region is due to the stretching of the C-O single bond of the ester functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, Electron Ionization (EI) is a suitable method.[7]

Protocol for Mass Spectrum Acquisition (EI-MS):

-

Introduce a small amount of the purified sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[8]

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 210, corresponding to the molecular weight of the compound (C₁₁H₁₈N₂O₂).

-

Key Fragmentation Pathways:

-

Loss of an ethyl radical (-CH₂CH₃) from the ester group, resulting in a fragment at m/z = 181.

-

Loss of an ethoxy radical (-OCH₂CH₃) from the ester group, leading to an acylium ion at m/z = 165.

-

Loss of a tert-butyl radical (-C(CH₃)₃), resulting in a fragment at m/z = 153.

-

Cleavage of the ester group to lose C₂H₅O₂, resulting in a fragment at m/z = 137.

-

Caption: Proposed mass spectrometry fragmentation pathway for the target pyrazole.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and spectroscopic characterization of ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate. By combining a plausible synthetic route with detailed predictions of its NMR, IR, and MS spectra, this document serves as a valuable resource for researchers in the field. The provided protocols and interpretations are grounded in established principles of organic chemistry and spectroscopy, ensuring a high degree of scientific integrity. This information should empower scientists to confidently identify and utilize this important pyrazole derivative in their research and development endeavors.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Retrieved from [Link]

-

Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

LCGC International. (2019, April 1). The Essential Guide to Electron Ionization in GC–MS. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. Retrieved from [Link]

-

Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Study.com. (n.d.). Describe the procedure for preparing a liquid sample for infrared examination. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Some reactions of β-ketoesters derived from 9,10-phenanthraquinone with ammonia, hydrazine, and substituted hydrazines. Retrieved from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of compound 11. Retrieved from [Link]

-

NIH. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5. Retrieved from [Link]

-

Wiley Online Library. (2016, January 22). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of β-diketone hydrazones and enamino ketoesters with hydrazine and its derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Retrieved from [Link]

-

Organic Syntheses. (2014, June 8). Formation of γ-‐Keto Esters from β. Retrieved from [Link]

-

University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

MSU Chemistry. (n.d.). IR handout.pdf. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Retrieved from [Link]

-

ResearchGate. (n.d.). A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

-

Synthetic studies of β-ketoesters. (n.d.). Retrieved from [Link]

-

Ion fragmentation of small molecules in mass spectrometry. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

Sources

- 1. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. organomation.com [organomation.com]

- 4. sites.bu.edu [sites.bu.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

discovery and history of pyrazole-5-carboxylate compounds

Beginning Research Phase

I am starting my in-depth research into the history and discovery of pyrazole-5-carboxylate compounds. I'll initially focus on the compounds' synthesis, noting important development stages and how they have been applied. I am organizing a chronological approach.

Developing Synthetic Strategies

I am now delving into the established synthesis protocols and experimental workflows for pyrazole-5-carboxylates to provide detailed, step-by-step methodologies for the technical guide. At the same time, I am searching for authoritative reviews and primary research articles to serve as the foundation for in-text citations and a comprehensive reference list. I am structuring the guide with an introduction, history, synthesis evolution, applications section (with quantitative data), and experimental protocols, and will use diagrams to illustrate key concepts.

Prioritizing Literature Review

I'm now prioritizing the literature review, focusing on the discovery and history of pyrazole-5-carboxylates. I'm searching for information on biological significance, including mechanisms and applications in drug development. I am collecting established synthesis protocols, experimental workflows, and authoritative reviews, building the foundation for the technical guide's structure and references.

Focusing: Pyrazole History

I've established a solid base, focusing on the historical context and Knorr synthesis of pyrazole compounds. The literature search has yielded a good initial understanding and provides several useful leads to expand the scope. I plan to refine the search parameters to deepen this foundational understanding.

Refining: Carboxylate Focus

I've successfully identified the Knorr synthesis as central to pyrazole history, and have also explored 1,3-dipolar cycloaddition's potential. My next step involves narrowing the focus to pyrazole-5-carboxylates. While medicinal applications are apparent, I now need to home in on regioselective synthesis, including details on controlling isomer formation and incorporating specific examples of compounds with their associated activity data. This will help complete the guide.

Narrowing: Regioselectivity & Data

I'm now zeroing in on the regioselective synthesis of pyrazole-5-carboxylates. While I have the basics, I need to understand isomer control. More specific examples of active compounds with data are crucial, along with detailed experimental protocols, absent currently. The goal is to provide a guide with practical, replicable procedures.

Gathering Key Insights

I've made some good progress in the second round of searching. I now have much more precise info on regioselective pyrazole-5-carboxylate synthesis. This includes ways to influence the Knorr synthesis outcome.

Consolidating & Structuring Data

I've uncovered even more data, including biological activities with IC50 values and therapeutic targets. I've also found detailed experimental protocols. However, I need to organize this, especially structuring the guide logically, and fleshing out the "causality behind experimental choices." I'm now working to create a coherent framework, from historical context to modern applications.

Analyzing Synthetic Pathways

I'm now diving deeper into the nuances of regioselectivity. I'm focusing on why specific conditions favor pyrazole-5-carboxylate isomer formation, including solvents and catalysts from the Knorr synthesis and 1,3-dipolar cycloaddition of diazoacetates. The biological data is shaping the "Applications" section. I'm also building detailed experimental protocols.

Unlocking the Pharmacological Potential of Substituted Pyrazole Esters: A Technical Guide to Synthesis, Biological Evaluation, and Mechanism of Action

An In-depth Technical Guide for Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Among its derivatives, substituted pyrazole esters have emerged as a particularly versatile and potent class, demonstrating a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, delving into the synthesis, biological evaluation, and structure-activity relationships (SAR) of these promising compounds. We will explore their significant potential as anticancer, anti-inflammatory, and antimicrobial agents, supported by detailed experimental protocols, mechanistic insights, and data-driven analysis to empower the next generation of drug discovery initiatives.

The Pyrazole Ester Scaffold: A Privileged Structure in Medicinal Chemistry

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[1] This unique arrangement imparts a specific set of physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, which facilitates strong interactions with biological targets.[3] The introduction of an ester functional group, along with various substituents on the pyrazole ring, allows for fine-tuning of properties such as lipophilicity, solubility, and metabolic stability, ultimately enhancing potency and selectivity.[4] This structural versatility is why pyrazole esters are consistently investigated for a wide range of therapeutic applications, from oncology to infectious diseases.[5][6]

Synthetic Strategies: Building the Pyrazole Ester Core

The construction of the substituted pyrazole ester scaffold can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Knorr Pyrazole Synthesis

A cornerstone of pyrazole synthesis, this method involves the condensation of a hydrazine derivative with a β-ketoester. It is a robust and high-yielding reaction, typically performed under acidic reflux conditions. The primary challenge can be regioselectivity when using unsymmetrical β-dicarbonyl compounds.[7]

1,3-Dipolar Cycloaddition

This elegant approach involves the reaction of a diazo compound (like ethyl diazoacetate) with an alkyne or an activated alkene. It offers a direct route to pyrazole-5-carboxylates.[5][8] The reaction proceeds via a concerted [3+2] cycloaddition mechanism, providing good control over the final structure.

Experimental Protocol: A Generalized Knorr Synthesis of a 1,3,5-Substituted Pyrazole Ester

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of the desired β-ketoester (e.g., ethyl benzoylacetate) in absolute ethanol.

-

Hydrazine Addition: Add a slight excess (1.1 equivalents) of the substituted hydrazine (e.g., phenylhydrazine) to the solution.

-

Catalysis: Add a catalytic amount of a protic acid, such as glacial acetic acid (3-4 drops), to protonate the carbonyl and facilitate the initial condensation.

-

Reflux: Heat the reaction mixture to reflux (typically 70-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 4-8 hours.

-

Work-up: Upon completion, allow the mixture to cool to room temperature. The product will often crystallize directly from the solution. If not, reduce the solvent volume under reduced pressure and cool the concentrate on an ice bath to induce crystallization.

-

Purification: Collect the crude product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry.

-

Validation & Characterization: Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain a pure sample. Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis. The yield for this method is typically in the 60-90% range.[7]

Anticancer Mechanisms of Pyrazole Esters

Anti-inflammatory Activity

The pyrazole scaffold is famously present in Celecoxib, a selective COX-2 inhibitor, highlighting the profound anti-inflammatory potential of this heterocyclic system. [9]Pyrazole esters often target key enzymes and signaling pathways in the inflammatory cascade.

-

Mechanism: Cyclooxygenase (COX) Inhibition: The primary mechanism for many pyrazole-based anti-inflammatory agents is the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. [10][11]By blocking COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation. [7]The selectivity for COX-2 over the constitutively expressed COX-1 isoform is a critical design goal to minimize gastrointestinal side effects. [12]

Antimicrobial Activity